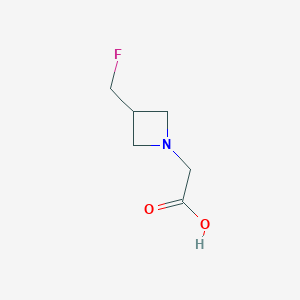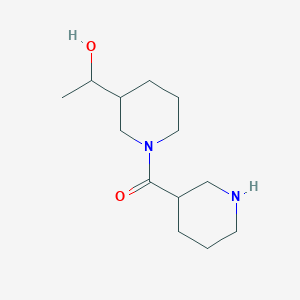
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
説明
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine (FEPP) is a pyrazole compound that has been studied for its potential applications in scientific research. FEPP has been used in a range of experiments, including those related to drug discovery, drug delivery, and gene therapy.
科学的研究の応用
Catalysis and Polymerization
A study by Obuah et al. (2014) investigated pyrazolylamine ligands, including compounds similar to the one , for their ability to catalyze the oligomerization or polymerization of ethylene. This research demonstrates the utility of such compounds in developing nickel-catalyzed processes for the creation of polymers, with the product's properties being dependent on the co-catalyst and solvent used (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Drug Development and Synthesis
Yang et al. (2014) developed a concise and environmentally friendly route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, utilizing a similar compound as a key intermediate. This work emphasizes the compound's relevance in synthesizing new antibacterial agents, showcasing its application in pharmaceutical synthesis (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).
Anticancer Research
Alam et al. (2018) explored the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Their research provides evidence of the potential therapeutic applications of pyrazolyl compounds in cancer treatment, showing significant cytotoxicity against various human cancer cell lines (Alam, Alam, Panda, & Rahisuddin, 2018).
Molecular Sensors
Mac et al. (2010) developed a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which includes structural motifs related to the compound of interest. This dye acts as a sensor for the fluorescence detection of small inorganic cations, demonstrating the compound's potential application in analytical chemistry and sensor technology (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Antiviral Research
Kumar et al. (2022) highlighted the importance of pyrazole scaffolds in developing anti-HIV agents. Their review underscores the versatility of pyrazole-containing compounds, including those structurally related to the compound , in medicinal chemistry, particularly for their potent anti-HIV activity (Kumar, Gupta, Rani, & Sharma, 2022).
特性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOPUBZZQTBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




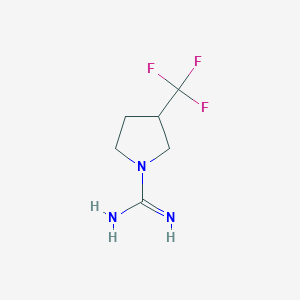



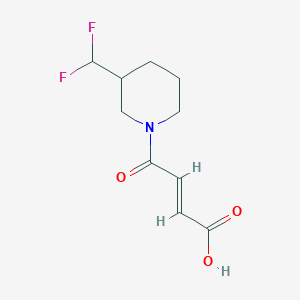
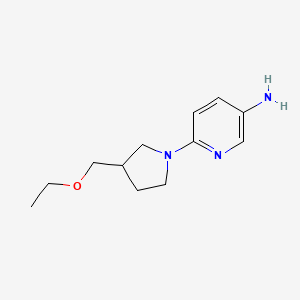

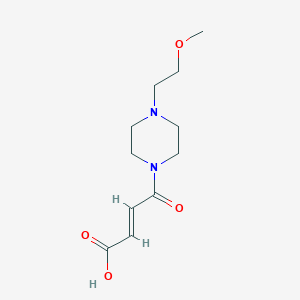
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
